Dronedarone N-Oxide
CAS No.: 1638586-56-7
Cat. No.: VC0031875
Molecular Formula: C31H44N2O6S
Molecular Weight: 572.761
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1638586-56-7 |
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Molecular Formula | C31H44N2O6S |
Molecular Weight | 572.761 |
IUPAC Name | N-butyl-N-[3-[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenoxy]propyl]butan-1-amine oxide |
Standard InChI | InChI=1S/C31H44N2O6S/c1-5-8-12-29-30(27-23-25(32-40(4,36)37)15-18-28(27)39-29)31(34)24-13-16-26(17-14-24)38-22-11-21-33(35,19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 |
Standard InChI Key | SHUKZDYKOJVYRH-UHFFFAOYSA-N |
SMILES | CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCC[N+](CCCC)(CCCC)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
Dronedarone N-oxide maintains the fundamental benzofuran scaffold of dronedarone with the distinctive N-oxidation at the tertiary amine nitrogen. This structural modification significantly alters the physicochemical properties of the molecule compared to the parent compound. The addition of the oxygen atom to the nitrogen creates a positively charged nitrogen center balanced by the negative charge on oxygen, resulting in a zwitterionic structure that impacts solubility, distribution, and receptor interactions.
The core structure includes:
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A methanesulfonamido-substituted benzofuran ring system
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A carbonyl linker connected to a phenoxy group
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A propyl chain linking to an N-oxidized dibutylamine moiety
Physicochemical Properties
The N-oxidation of dronedarone alters several key physicochemical properties. While specific experimental data for dronedarone N-oxide is limited in the available literature, general principles of N-oxide formation suggest the following property changes compared to the parent compound:
The enhanced polarity of dronedarone N-oxide likely affects its tissue distribution profile compared to dronedarone, which has high protein binding (99.7%) and extensive volume of distribution (1200-1400 L) .
Relationship to Dronedarone
Dronedarone: Background and Clinical Uses
Dronedarone was developed as an antiarrhythmic agent specifically designed to reduce the adverse effects associated with amiodarone while maintaining therapeutic efficacy. It received FDA approval for the management of atrial fibrillation and atrial flutter, particularly in patients with nonpermanent forms of these arrhythmias .
The clinical profile of dronedarone includes:
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Rhythm control in patients with paroxysmal or persistent atrial fibrillation
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Potential cardiovascular benefits beyond rhythm control, including effects on blood pressure and endothelial function
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Contraindication in patients with severe heart failure or permanent atrial fibrillation due to increased mortality risks
Pharmacological Properties of Dronedarone
Dronedarone exhibits a multi-channel blocking mechanism of action that encompasses properties from all four Vaughan Williams antiarrhythmic classifications . It inhibits multiple cardiac ion channels and adrenergic receptors, affecting cardiac electrophysiology in multiple ways.
Key pharmacological aspects include:
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Mechanistic actions: Dronedarone blocks multiple ion channels including potassium, sodium, and calcium channels, affecting cardiac action potential characteristics in a concentration- and frequency-dependent manner .
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Thyroid hormone interactions: Dronedarone inhibits triiodothyronine (T3) signaling by binding to thyroid hormone receptor alpha (TRα1) , which may contribute to its electrophysiological effects.
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Cardiovascular effects beyond rhythm control: Studies in spontaneously hypertensive rats demonstrated that dronedarone enhances endothelial nitric oxide (NO) release while reducing peroxynitrite production and blood pressure, suggesting beneficial effects on endothelial function .
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Potential anticancer activity: Interestingly, research has identified cytotoxic effects of dronedarone against breast cancer cell lines both in vitro and in vivo, inducing apoptosis at potentially clinically relevant concentrations .
Metabolism and Formation of Dronedarone N-Oxide
General N-Oxide Formation Mechanisms
N-oxide formation represents a common phase I metabolic pathway for drugs containing tertiary amine functionalities. This reaction is typically catalyzed by:
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Cytochrome P450 enzymes (primarily CYP3A4)
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Flavin-containing monooxygenases (FMOs)
The reaction involves the addition of an oxygen atom to the nitrogen of the tertiary amine, creating a positively charged nitrogen balanced by the negatively charged oxygen. This metabolic transformation generally:
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Increases hydrophilicity
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Reduces blood-brain barrier penetration
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Alters receptor binding properties
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May serve as an intermediate for further metabolic reactions
Metabolic Pathway | Primary Enzyme | Major Metabolites | Approximate Activity |
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N-debutylation | CYP3A4 | N-debutyl-dronedarone (SR35021) | 10-33% of parent |
O-dealkylation | CYP3A4 | Phenol-dronedarone | Limited data |
Oxidative deamination | Multiple | Propanoic acid-dronedarone | Limited data |
Hydroxylation | CYP2D6 | Benzofuran-hydroxyl-dronedarone | Limited data |
N-oxidation | CYP3A4/FMO | Dronedarone N-oxide | Presumed reduced |
Biological Activity and Pharmacological Significance
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Modified receptor binding: The altered charge distribution in dronedarone N-oxide likely affects its interaction with ion channels and receptors compared to the parent drug.
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Potential reversibility: N-oxides can sometimes undergo reduction back to the parent amine under certain physiological conditions, potentially serving as a reservoir for the active compound.
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Altered tissue distribution: The increased hydrophilicity of dronedarone N-oxide compared to dronedarone would likely result in different tissue distribution patterns, potentially reducing the risk of tissue accumulation that plagued amiodarone.
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Possible contribution to activity profile: While many N-oxide metabolites show reduced pharmacological activity, some may contribute to either the therapeutic effects or the adverse effect profile of the parent drug.
The cytotoxic effects of dronedarone observed in breast cancer cell lines, where it induced apoptosis at concentrations of 5-10 μM , raise questions about whether dronedarone N-oxide might contribute to or modify this activity. Similarly, dronedarone's effects on endothelial function and nitric oxide release in hypertensive rats might be influenced by its metabolic conversion to various derivatives, including the N-oxide.
Analytical Methods for Detection and Quantification
The detection and quantification of dronedarone N-oxide in biological matrices require sensitive analytical methodologies. Based on the analytical approaches used for dronedarone and its metabolites, the following techniques are likely applicable to dronedarone N-oxide analysis:
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This represents the gold standard for metabolite identification and quantification, offering high sensitivity and specificity. The FDA review mentions validated LC/MS/MS methods for dronedarone and its main metabolite SR35021 .
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High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of dronedarone and metabolites, potentially with UV or fluorescence detection .
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Sample preparation techniques:
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Liquid-liquid extraction
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Solid-phase extraction
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Protein precipitation for plasma samples
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A typical analytical workflow for dronedarone N-oxide might involve:
Analytical Stage | Recommended Technique | Key Considerations |
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Sample Preparation | Solid-phase extraction | pH control crucial for N-oxide stability |
Chromatographic Separation | Reversed-phase HPLC | C18 columns with careful mobile phase optimization |
Detection | Tandem mass spectrometry | Multiple reaction monitoring (MRM) for specificity |
Quantification | Internal standard method | Isotopically labeled analogs preferred |
Research Status and Future Directions
Research specifically targeting dronedarone N-oxide remains limited in the published literature. Current knowledge gaps and potential future research directions include:
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